molecular formula C22H20N2O10S2 B2733787 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid CAS No. 825600-72-4

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid

Cat. No.: B2733787
CAS No.: 825600-72-4
M. Wt: 536.53
InChI Key: ZWZYMIYZZHSEOS-UHFFFAOYSA-N
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Description

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, sulfonamides, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through sulfonation and amidation reactions. The process may involve:

    Sulfonation: Introduction of sulfonyl groups to the aromatic ring using reagents like sulfur trioxide or chlorosulfonic acid.

    Amidation: Formation of amide bonds by reacting sulfonyl chlorides with amines.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, typically reducing sulfonyl groups to thiols or amides to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or thiols. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide antibiotic with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.

    2,4-Dimethoxybenzenesulfonamide: Shares structural similarities but lacks the carboxyphenyl group.

Uniqueness

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Biological Activity

2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid is a complex sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound is structurally related to known inhibitors of anti-apoptotic proteins, which are critical targets in oncology due to their role in cancer cell survival.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for its antibacterial properties, this group may also influence the compound's interaction with various biological targets.
  • Dimethoxybenzene Moiety : Enhances lipophilicity and may improve cell membrane permeability.
  • Carboxyphenyl Group : This functional group is essential for forming hydrogen bonds, potentially aiding in binding interactions with target proteins.

The primary mechanism of action for this compound appears to involve the inhibition of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are often overexpressed in cancer cells, allowing them to evade apoptosis. By targeting these proteins, the compound can induce apoptosis in cancer cells that rely on these pathways for survival.

Binding Affinity

Recent studies have shown that compounds similar to this sulfonamide exhibit significant binding affinity towards Mcl-1 and Bfl-1 with inhibition constants (K_i) in the nanomolar range (e.g., 100 nM) . This high affinity suggests a strong potential for therapeutic application in cancers where these proteins are implicated.

Table 1: Biological Activity Summary

Activity Value Reference
K_i (Mcl-1)100 nM
K_i (Bfl-1)100 nM
Selectivity (Bcl-2/Bcl-xL)>20-fold
Induction of apoptosisYes

Case Study 1: Inhibition of Lymphoma Cell Lines

A study demonstrated that a related compound effectively induced apoptosis in engineered lymphoma cell lines dependent on Mcl-1 and Bfl-1. The compound's ability to bind selectively to these proteins resulted in significant cell death compared to controls. This study highlights the potential of sulfonamide derivatives as effective anticancer agents targeting specific survival pathways in tumor cells .

Case Study 2: Structural Modifications and Activity Correlation

Further research focused on structural modifications of related compounds revealed that alterations to the phenylsulfonamide group significantly impacted binding affinity and selectivity. For instance, the introduction of a phenethylthio substituent was found to enhance binding potency by over 30-fold compared to simpler analogs. This finding underscores the importance of structural optimization in developing effective inhibitors against anti-apoptotic targets .

Properties

IUPAC Name

2-[[5-[(2-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-10-6-4-8-14(16)22(27)28)12-19(17)35(29,30)23-15-9-5-3-7-13(15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYMIYZZHSEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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